molecular formula C19H22N2O2 B6124886 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide

Cat. No. B6124886
M. Wt: 310.4 g/mol
InChI Key: YTLWQYQDEXIIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide (referred to as compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to exhibit potent activity against a range of biological targets, including cancer cells, inflammatory mediators, and microbial pathogens.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Additionally, compound X has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Inflammatory cells, compound X inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, the compound has been found to disrupt the cell membrane of bacterial and fungal pathogens, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potent activity against a range of biological targets. The compound has been found to exhibit activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using compound X is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on compound X. One area of interest is exploring the potential of the compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of compound X and to identify its specific targets. Furthermore, research is needed to optimize the synthesis method of the compound to improve its solubility and purity, making it more suitable for use in clinical trials.

Synthesis Methods

Compound X is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with 3-(dimethylamino)propylamine to form an intermediate compound. The intermediate is then reacted with 4-aminobenzophenone in the presence of a base catalyst to yield compound X. The final product is purified using column chromatography to obtain a high degree of purity.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in inhibiting the growth of cancer cells, particularly breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound X has been shown to possess potent antimicrobial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-4-9-16(10-5-14)19(23)20-17-11-6-15(7-12-17)8-13-18(22)21(2)3/h4-7,9-12H,8,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWQYQDEXIIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide

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